molecular formula C15H17N3O5S B11460627 7-(3,4-dihydroxy-2,5-dimethoxyphenyl)-2-(methylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one

7-(3,4-dihydroxy-2,5-dimethoxyphenyl)-2-(methylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one

Cat. No.: B11460627
M. Wt: 351.4 g/mol
InChI Key: NVBZOTYIUIVUSQ-UHFFFAOYSA-N
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Description

“7-(3,4-DIHYDROXY-2,5-DIMETHOXYPHENYL)-2-(METHYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE” is a complex organic compound that belongs to the class of thiazolopyridines. Compounds in this class are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-(3,4-DIHYDROXY-2,5-DIMETHOXYPHENYL)-2-(METHYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE” typically involves multi-step organic reactions. Common starting materials might include substituted phenols and thiazoles. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product’s formation.

Industrial Production Methods

Industrial production methods for such compounds usually involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. This might include using continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, especially at the dihydroxy and methoxy groups.

    Reduction: Reduction reactions might target the thiazole ring or the pyridine moiety.

    Substitution: Substitution reactions could occur at various positions on the aromatic rings or the thiazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could lead to dihydro derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

Biology

Biologically, it could be studied for its potential effects on cellular processes, enzyme inhibition, or as a probe in biochemical assays.

Medicine

In medicine, the compound might be investigated for its therapeutic potential, such as anti-inflammatory, anti-cancer, or neuroprotective effects.

Industry

Industrially, it could be used in the development of new materials, pharmaceuticals, or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action for “7-(3,4-DIHYDROXY-2,5-DIMETHOXYPHENYL)-2-(METHYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE” would involve its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The pathways involved might include modulation of signaling cascades, inhibition of enzyme activity, or alteration of gene expression.

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyridines: Other compounds in this class might include thiazolopyridine derivatives with different substituents.

    Phenolic Compounds: Compounds with similar phenolic structures, such as catechols or methoxyphenols.

Uniqueness

The uniqueness of “7-(3,4-DIHYDROXY-2,5-DIMETHOXYPHENYL)-2-(METHYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE” lies in its specific substitution pattern and the combination of functional groups, which might confer unique biological activities or chemical reactivity.

Properties

Molecular Formula

C15H17N3O5S

Molecular Weight

351.4 g/mol

IUPAC Name

7-(3,4-dihydroxy-2,5-dimethoxyphenyl)-2-(methylamino)-6,7-dihydro-4H-[1,3]thiazolo[4,5-b]pyridin-5-one

InChI

InChI=1S/C15H17N3O5S/c1-16-15-18-14-13(24-15)7(5-9(19)17-14)6-4-8(22-2)10(20)11(21)12(6)23-3/h4,7,20-21H,5H2,1-3H3,(H,16,18)(H,17,19)

InChI Key

NVBZOTYIUIVUSQ-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC2=C(S1)C(CC(=O)N2)C3=CC(=C(C(=C3OC)O)O)OC

Origin of Product

United States

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